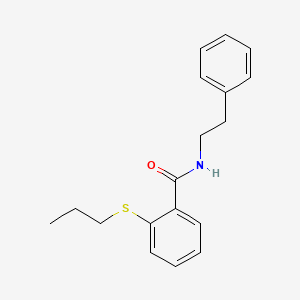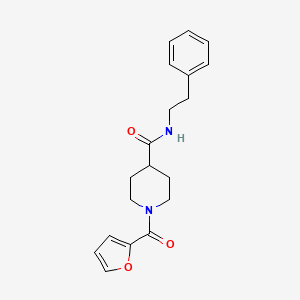
N-(2-phenylethyl)-2-(propylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-2-(propylthio)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is also known as PEPTB and has been synthesized using various methods.
作用機序
PEPTB works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of many cellular processes, including the growth and survival of cancer cells. By inhibiting HSP90, PEPTB can induce apoptosis (cell death) in cancer cells and prevent their growth.
Biochemical and Physiological Effects
PEPTB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and preventing their growth. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and preventing the accumulation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of using PEPTB in lab experiments is its specificity for HSP90. This allows researchers to study the role of HSP90 in cellular processes and disease without affecting other proteins. However, one limitation is the complexity of its synthesis, which can make it difficult and expensive to obtain in large quantities.
将来の方向性
There are many potential future directions for the use of PEPTB in scientific research. One direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the study of its potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, it could be studied for its potential use in combination therapy with other drugs to enhance their efficacy in treating cancer and other diseases.
Conclusion
In conclusion, N-(2-phenylethyl)-2-(propylthio)benzamide, or PEPTB, is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. While its synthesis is complex, it has the potential to be a valuable tool in studying cellular processes and developing new treatments for disease.
合成法
PEPTB is a complex compound that requires a multi-step synthesis process. One method involves the reaction of 2-bromo-N-(2-phenylethyl)benzamide with propylthiol in the presence of a palladium catalyst. This reaction results in the formation of PEPTB with a yield of around 50%. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
PEPTB has been studied for its potential use in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory properties.
特性
IUPAC Name |
N-(2-phenylethyl)-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-14-21-17-11-7-6-10-16(17)18(20)19-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMQSPOBLPZKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5459923.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459928.png)
![9-[morpholin-4-yl(oxo)acetyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5459934.png)
![{[4-(diethylamino)phenyl]hydrazono}(4-phenyl-1,3-thiazol-2-yl)acetonitrile](/img/structure/B5459943.png)

![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2-buten-1-one](/img/structure/B5459959.png)

![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459970.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5459982.png)

![N-[2-(2-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5460000.png)
![8-[3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5460007.png)
![5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5460016.png)
